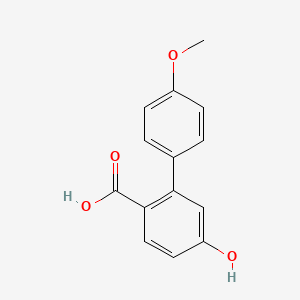

4-Hydroxy-2-(4-methoxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2-(4-methoxyphenyl)benzoic acid is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid typically involves the condensation of 4-methoxyphenol with a suitable benzoic acid derivative under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a hydroquinone derivative.

Substitution: The methoxy group can be substituted with other functional

Biological Activity

4-Hydroxy-2-(4-methoxyphenyl)benzoic acid, also known as 4-hydroxy-3-methoxybenzoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of salicylic acid derivatives with methoxyphenyl compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms often fall within the range of 0.5 to 10 mg/mL, indicating moderate to strong antibacterial properties .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Candida albicans | 0.12 |

Antioxidant Activity

The compound also exhibits significant antioxidant properties. Studies have shown that it can reduce oxidative stress markers in diabetic models by curbing reactive oxygen species (ROS) and lipid peroxidation . This suggests potential therapeutic applications in managing oxidative stress-related conditions.

Table 2: Effects on Oxidative Stress

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Plasma Glucose (mg/dL) | 288 ± 3.28 | 75 ± 2.0 |

| Plasma Insulin (μU/ml) | 6.89 ± 1.0 | 16.0 ± 1.3 |

| TBARS Level | Elevated | Reduced |

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant effects, this compound has been reported to possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases . Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Studies

A notable study investigated the effects of this compound on streptozotocin-induced diabetic rats, where it was found to significantly lower blood glucose levels while increasing insulin secretion. This study highlights its potential use in managing diabetes through glycemic control .

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

4-hydroxy-2-(4-methoxyphenyl)benzoic acid |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |

InChI Key |

VXFCXINSKVFUQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.